molecular formula C15H22BNO4S B6164164 N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide CAS No. 1416367-02-6

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Cat. No.: B6164164
CAS No.: 1416367-02-6
M. Wt: 323.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a boronic ester-containing sulfonamide derivative. Its structure features a benzene ring substituted at the 1-position with a sulfonamide group (SO₂NH-) bearing a cyclopropyl moiety and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation . Sulfonamides are known for their electron-withdrawing properties, which may modulate the reactivity of the boronic ester in coupling reactions.

Properties

CAS No.

1416367-02-6

Molecular Formula

C15H22BNO4S

Molecular Weight

323.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The reaction conditions typically require the use of strong bases and coupling agents to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural features may enhance biological activity by improving solubility and bioavailability. Research indicates that compounds with similar structures exhibit promising activity against various biological targets:

CompoundTargetActivity
Example AEnzyme XInhibition
Example BReceptor YAgonist

Organometallic Chemistry

The presence of boron in the compound allows it to participate in organometallic reactions. Boron-containing compounds are known to act as ligands in catalysis and can facilitate cross-coupling reactions essential for synthesizing complex organic molecules.

Materials Science

The unique properties of this compound make it suitable for developing advanced materials. Its ability to form stable complexes with metals can be utilized in creating new polymers or nanomaterials with specific functionalities.

Case Study 1: Anticancer Activity

In a study published by Li et al., the anticancer properties of related sulfonamide compounds were evaluated. The results indicated that modifications to the dioxaborolane structure significantly enhanced cytotoxicity against cancer cell lines. This suggests that N-cyclopropyl derivatives may also exhibit similar or improved efficacy.

Case Study 2: Catalytic Applications

Research by Zhou et al. demonstrated that boron-containing sulfonamides could effectively catalyze C-C bond formation in organic synthesis. The study highlighted that varying the substituents on the benzene ring could optimize catalytic activity and selectivity.

Mechanism of Action

The mechanism by which N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with receptors or other biological targets, influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Substituents Reference
Target Compound : N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide Not provided ~C₁₇H₂₅BNO₄S* ~349.9* Sulfonamide Cyclopropyl (N-substituent), dioxaborolane (3-position)
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Not provided C₁₆H₂₁BNO₃ 287.17 Amide Cyclopropyl (N-substituent), dioxaborolane (3-position)
N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide EN300-108476 C₁₆H₂₃BNO₄S 343.2 Sulfonamide Ethyl (N-substituent), methyl (3-position), dioxaborolane (4-position)
N-(3-Chloropropyl)-4-(dioxaborolan-2-yl)benzamide BD01443339 C₁₆H₂₃BClNO₃ 335.6 Amide 3-Chloropropyl (N-substituent), dioxaborolane (4-position)
N-Cyclopropyl-4-fluoro-3-(dioxaborolan-2-yl)benzamide 1412905-51-1 C₁₆H₂₁BFNO₃ 305.15 Amide Cyclopropyl (N-substituent), fluorine (4-position), dioxaborolane (3-position)

*Estimated based on structural analysis.

Reactivity and Functional Implications

Functional Group Effects: Sulfonamide vs. Amide: The sulfonamide group in the target compound is more electron-withdrawing than the amide group in analogs like C₁₆H₂₁BNO₃ . Halogen Substitution: The fluorinated analog (C₁₆H₂₁BFNO₃) introduces electron-withdrawing effects at the 4-position, which could enhance boronic ester reactivity in specific coupling conditions .

Boronic ester placement at the 3-position (target compound) versus 4-position (e.g., BD01443339) alters conjugation and steric accessibility .

Solubility and Stability: Sulfonamides generally exhibit higher polarity than amides, suggesting improved aqueous solubility for the target compound. However, this may reduce compatibility with nonpolar reaction solvents. Chlorine substituents (e.g., BD01443339) could increase stability but introduce toxicity concerns .

Biological Activity

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide (commonly referred to as the compound of interest) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: C16H22BNO3C_{16}H_{22}BNO_3 with a unique structure that includes a cyclopropyl group and a dioxaborolane moiety. Its structural characteristics are crucial for its biological interactions.

Research indicates that sulfonamides, including the compound , may exert their biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases such as GSK-3β and IKK-β. These kinases play vital roles in cellular signaling pathways related to inflammation and cell survival. In vitro studies have demonstrated that modifications in the compound's structure can enhance its inhibitory activity against these targets .
  • Anti-inflammatory Activity : In a study involving lipopolysaccharide-induced inflammation models, the compound exhibited significant suppression of nitric oxide (NO) production and pro-inflammatory cytokines. This suggests that it may be beneficial in treating inflammatory diseases .
  • Calcium Channel Interaction : Similar to other sulfonamide derivatives, this compound may interact with calcium channels, influencing vascular resistance and blood pressure regulation. Such interactions have been documented in studies assessing the cardiovascular effects of sulfonamides .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Key Findings
Wu et al. (1999)Endothelin receptor inhibitionDecreased pulmonary vascular resistance in animal models
Figueroa-Valverde et al. (2023)Coronary resistance modulationLower coronary resistance observed with sulfonamide derivatives
MDPI (2024)GSK-3β and IKK-β inhibitionSignificant reduction in inflammatory markers

Case Studies

  • Cardiovascular Effects : In isolated rat heart models, various sulfonamide derivatives were tested for their effects on coronary resistance. The results indicated that this compound could potentially lower coronary resistance by modulating calcium channel activity .
  • Inflammation Models : In studies assessing anti-inflammatory properties, the compound demonstrated a reduction in NO levels at concentrations as low as 1 µM. This suggests a promising role in managing conditions characterized by excessive inflammation .

Q & A

Q. What are the key synthetic pathways for N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide?

The synthesis typically involves:

  • Step 1 : Introduction of the cyclopropylamine group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen or argon) .
  • Step 2 : Suzuki-Miyaura cross-coupling to install the dioxaborolane moiety using palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) .
  • Step 3 : Sulfonamide formation via reaction of sulfonyl chlorides with amines, monitored by TLC or HPLC for intermediate purity . Critical parameters include temperature control (60–100°C for coupling) and solvent selection (e.g., THF or DMF) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane and sulfonamide group integration; ¹¹B NMR verifies boronate ester integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : SHELX or OLEX2 software resolves crystal structures, particularly for assessing boronate geometry and hydrogen-bonding interactions .

Q. How is purity optimized during synthesis?

  • Chromatography : Column chromatography (silica gel, eluent: hexane/ethyl acetate) removes unreacted boronate intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by HPLC (>95% purity) .
  • Moisture Control : Boronate esters are hygroscopic; reactions and storage require anhydrous conditions (e.g., molecular sieves) .

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives with improved bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) of the sulfonamide and boronate groups to optimize enzyme-binding affinity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes like carbonic anhydrase) to guide structural modifications .
  • Docking Studies : Identifies potential binding pockets using software like AutoDock, validated by experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in ¹H NMR splitting patterns may arise from rotamers in the sulfonamide group. Variable-temperature NMR (e.g., 25°C to 60°C) collapses splitting, confirming dynamic equilibrium .
  • Crystallographic Validation : Conflicting NOESY correlations (e.g., cyclopropane ring conformation) are resolved by X-ray structures .
  • Isotopic Labeling : ¹⁰B/¹¹B isotope effects in mass spectra distinguish boronate impurities .

Q. How does the boronate ester influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The dioxaborolane group undergoes transmetalation with palladium catalysts (e.g., Pd⁰ → PdII intermediate), enabling Suzuki couplings with aryl halides. Steric hindrance from tetramethyl groups slows reactivity, requiring optimized ligand ratios (e.g., 1:1.2 Pd:boronate) .
  • Side Reactions : Competing protodeboronation under acidic conditions is mitigated by buffered bases (e.g., K₃PO₄) .

Q. What are the challenges in studying this compound’s enzyme inhibition kinetics?

  • Assay Design : Sulfonamides inhibit metalloenzymes (e.g., carbonic anhydrase) via zinc displacement. Competitive vs. non-competitive inhibition is distinguished by Lineweaver-Burk plots .
  • Interference : Boronate esters may chelate assay metals (e.g., Mg²⁺), requiring control experiments with boronate-free analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.